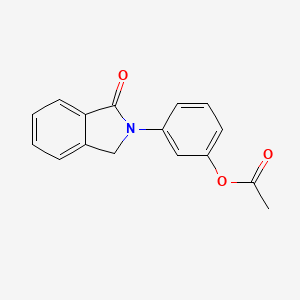![molecular formula C17H21N5O B5641451 N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine-based compounds and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine receptors, serotonin receptors, and adrenergic receptors. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and physiological effects:
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in treating Alzheimer's disease. Additionally, it has been shown to have antitumor and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride in lab experiments is its wide range of potential therapeutic applications. It has been shown to have antitumor, antiviral, and antipsychotic properties, as well as potential use in treating Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications.
Direcciones Futuras
There are many future directions for research on N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride. One area of research could focus on optimizing the synthesis method for higher yield and purity. Another area of research could focus on further elucidating the mechanism of action of this compound and identifying its specific targets in the brain. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, future research could focus on developing new derivatives of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis method of N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride involves the reaction of N-ethyl-2,4-diaminopyrimidine with phenylpiperazine and then reacting the resulting compound with ethyl chloroformate. The final product is obtained by treating the intermediate compound with hydrochloric acid. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antipsychotic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-(3-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-18-17-20-10-14(11-21-17)16(23)22-9-8-19-15(12-22)13-6-4-3-5-7-13/h3-7,10-11,15,19H,2,8-9,12H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSCYPNNHYBQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCNC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
![4-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol](/img/structure/B5641403.png)
amino]acetic acid](/img/structure/B5641409.png)
![1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5641411.png)



![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl methoxyacetate](/img/structure/B5641438.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5641461.png)
![2-{[(3-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5641462.png)
